Cytotoxicity Differential Between 4-Methylphenyl (Target) and 2-Methylphenyl (Regioisomer) Congeners in Human Breast Cancer Cell Lines
In head-to-head cell viability assays performed under identical conditions, the 4-methylphenyl regioisomer (CAS 941926-80-3) and its 2-methylphenyl counterpart exhibited substantial differences in antiproliferative potency against human breast adenocarcinoma cell lines. In MCF-7 cells, the 4-methylphenyl analog achieved an IC₅₀ of 0.46 µM, whereas the 2-methylphenyl analog required a 1.5-fold higher concentration (IC₅₀ = 0.69 µM) to achieve equivalent growth inhibition . In MDA-MB-231 triple-negative breast cancer cells, the contrast was even more pronounced: the 4-methylphenyl regioisomer yielded an IC₅₀ of 0.39 µM compared with 0.58 µM for the 2-methylphenyl variant, representing a 1.5-fold potency enhancement . Both compounds were tested in parallel in the same laboratory, using the same MTT-based assay protocol with a 72-hour drug exposure .
| Evidence Dimension | Antiproliferative potency (IC₅₀) against human breast cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: IC₅₀ = 0.46 µM; MDA-MB-231: IC₅₀ = 0.39 µM |
| Comparator Or Baseline | 5-Methoxy-2-(2-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one (regioisomer): MCF-7 IC₅₀ = 0.69 µM; MDA-MB-231 IC₅₀ = 0.58 µM |
| Quantified Difference | 1.5-fold lower IC₅₀ (more potent) for the 4-methylphenyl regioisomer in both cell lines |
| Conditions | MTT assay, 72-hour drug exposure, MCF-7 and MDA-MB-231 human breast cancer cell lines |
Why This Matters
When selecting a chemical probe for IAP-dependent apoptosis studies in breast cancer models, the 4-methylphenyl regioisomer provides a quantifiable 1.5-fold potency advantage over the commonly cataloged 2-methylphenyl analog, directly reducing the amount of compound required and lowering the risk of off-target effects at higher concentrations.
